Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. CPP is a piperazine derivative that contains a cyclopropyl group and a pyridazine moiety, which are believed to contribute to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer/Antituberculosis Applications
A study by Mallikarjuna et al. (2014) delved into the synthesis of derivatives similar to the requested compound, specifically focusing on their anticancer and antituberculosis activities. The research synthesized a series of derivatives and evaluated their in vitro effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis. Some derivatives exhibited significant anticancer and antituberculosis effects, suggesting potential applications in treating these conditions (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Molecular Docking and Antimicrobial Agents
Another study conducted by Katariya et al. (2021) focused on the synthesis of novel biologically potent heterocyclic compounds, incorporating structural elements similar to the compound . These synthesized compounds were tested for their anticancer activity against various cancer cell lines and showed promising results. Additionally, they demonstrated in vitro antibacterial and antifungal activities, further supported by molecular docking studies indicating their potential as antimicrobial agents (Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Antitubercular Activities Optimization
Research by Bisht et al. (2010) involved synthesizing a series of compounds with a structural focus on [4-(aryloxy)phenyl]cyclopropyl methanones, aiming to evaluate their antitubercular activities. The study found that certain derivatives showed significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential utility in antitubercular therapy. One compound, in particular, demonstrated effective oral activity in mice against M. tuberculosis, suggesting a promising avenue for further antitubercular drug development (Bisht et al., 2010).
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-17-7-5-15(13-18(17)27-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)20(25)14-3-4-14/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPTODDRNYERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.